N-[1-(4-bromophenyl)ethyl]acetamide

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Researchers pursuing asymmetric hydrogenation often lack chiral building blocks with a reactive cross-coupling handle. N-[1-(4-Bromophenyl)ethyl]acetamide (racemic, ≥95%) addresses this: • Enables Rh-catalyzed asymmetric hydrogenation with up to >99% ee as a ligand precursor • 4-Bromophenyl moiety permits Suzuki, Sonogashira, and Buchwald-Hartwig couplings for lead diversification • High bp (396.4°C) and density (1.359 g/cm³) facilitate purification and scale-up

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 92520-16-6
Cat. No. B1364055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-bromophenyl)ethyl]acetamide
CAS92520-16-6
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(=O)C
InChIInChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)
InChIKeyDRRCKKJEBGEBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(4-Bromophenyl)ethyl]acetamide Overview


N-[1-(4-Bromophenyl)ethyl]acetamide is a chiral secondary amide with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It belongs to the class of 2-arylethylamine derivatives and is commercially available as a racemic mixture with a typical purity of ≥95% . The compound features a stereogenic center at the carbon adjacent to the amide nitrogen, making it a valuable intermediate for the preparation of enantiopure compounds. Its 4-bromophenyl moiety provides a reactive handle for further functionalization, enabling its use as a ligand in asymmetric hydrogenation and as a building block in the synthesis of biologically active molecules .

Racemic mixture supporting stereochemical-control workflow and chiral resolution method development.
4-Bromophenyl moiety enabling downstream cross-coupling functionalization (e.g., Suzuki, Sonogashira).
Reported precursor for chiral phosphine-aminophosphine ligand synthesis in Rh-catalyzed asymmetric hydrogenation studies.

N-[1-(4-Bromophenyl)ethyl]acetamide: Why Substitution Fails


Simply substituting N-[1-(4-bromophenyl)ethyl]acetamide with a non-brominated analog or a different halogenated acetamide overlooks critical structural features that dictate its utility in asymmetric catalysis and chiral building block applications. The 4-bromo substituent not only significantly alters the compound's physical properties (e.g., boiling point and density) compared to its non-brominated counterpart [1], but also enables key cross-coupling reactions (e.g., Suzuki, Sonogashira) that are impossible with the non-halogenated analog. Furthermore, the chiral center at the benzylic position is essential for enantioselective transformations; the racemic mixture serves as a convenient starting point for chiral resolution or asymmetric synthesis, whereas the enantiopure forms (e.g., (S)-enantiomer, CAS 186296-23-1) can be obtained in high yield and enantiomeric excess via asymmetric hydrogenation . Consequently, generic replacement with a simpler amide or a non-chiral analog would compromise both the synthetic versatility and the enantioselective potential of the compound.

This Product 4-bromo substituent enables key cross-coupling reactions and significantly alters physical properties.
Non-brominated Analog Lacks aryl cross-coupling potential; direct substitution would remove the functionalization handle and shift boiling point/density profiles.
This Product Chiral center at the benzylic position is essential for enantioselective transformations and chiral resolution.
Non-chiral Acetamide Cannot support stereochemical control workflows; the chiral center advantage would be completely lost.
This Product Racemic mixture (0% ee) serves as a cost-effective starting point for method development.
Enantiopure (S)-enantiomer Racemate and enantiopure forms are not directly interchangeable; the racemate requires additional resolution for enantiopure applications.

N-[1-(4-Bromophenyl)ethyl]acetamide: Evidence Comparison


Enantiomeric Purity and Synthetic Yield

The racemic N-[1-(4-bromophenyl)ethyl]acetamide (CAS 92520-16-6) is a 1:1 mixture of (R)- and (S)-enantiomers (0% ee), serving as a cost-effective starting material for the preparation of enantiopure building blocks. In contrast, the (S)-enantiomer (CAS 186296-23-1) can be synthesized via Rh-catalyzed asymmetric hydrogenation of the corresponding prochiral substrate, achieving 100% conversion and >99% enantiomeric excess (ee) under optimized conditions . This stark difference in enantiopurity directly impacts the utility of the compound in stereoselective applications: the racemate requires subsequent resolution or asymmetric synthesis to achieve chiral purity, whereas the enantiopure form can be directly incorporated into enantioselective catalytic cycles or drug candidates.

Enantiomeric Composition
Head-to-head
Racemate (0% ee) vs (S)-enantiomer (>99% ee)
Supports enantiomeric-attribution review.
100% conversion reported for (S)-enantiomer via Rh-catalyzed asymmetric hydrogenation.
Asymmetric synthesis Chiral resolution Enantioselective catalysis

Biocatalytic Amidation Efficiency

N-[1-(4-bromophenyl)ethyl]acetamide serves as a representative substrate in biocatalytic benzylic C–H amidation, demonstrating the feasibility of synthesizing enantioenriched amides under mild conditions. A recent study reported that using engineered heme proteins and hydroxamate esters as nitrene precursors, a range of feedstock aromatic compounds can be converted to chiral amides with excellent enantioselectivity (up to >99% ee) and high yields (up to 87%) . While this study does not provide a direct comparator for N-[1-(4-bromophenyl)ethyl]acetamide, the class-level inference suggests that this compound can be accessed with similar enantioselectivity and yield, offering a sustainable alternative to traditional metal-catalyzed asymmetric hydrogenation. This biocatalytic approach contrasts with conventional chemical methods that may require harsher conditions or less sustainable catalysts.

Biocatalytic Amidation
Class-level inference
Reported up to >99% ee, 87% yield for similar substrate scope
Supports enantioselective method development.
Specific substrate performance requires validation.
Biocatalysis C–H functionalization Enantioselective amidation

Bromine Effect on Physical Properties

The presence of the bromine atom in N-[1-(4-bromophenyl)ethyl]acetamide significantly alters its physical properties relative to the non-brominated analog N-(1-phenylethyl)acetamide (CAS 36283-44-0). The brominated compound exhibits a boiling point of 396.4°C at 760 mmHg and a density of 1.359 g/cm³ [1], whereas the non-brominated analog has a boiling point of 327.9°C at 760 mmHg and a density of 1.007 g/cm³ . This represents a 68.5°C increase in boiling point and a 35% increase in density due to the introduction of the heavy bromine atom. These differences are critical for separation processes (e.g., distillation, crystallization) and for predicting the compound's behavior in various solvents and reaction media.

Physical Properties
Reported
Boiling point shift +68.5°C; Density increase +0.352 g/cm³
Informs separation and reaction medium behavior.
Higher boiling point supports high-temperature reaction context.
Physicochemical properties Boiling point Density Halogen effect

Reductive Acetylation Efficiency

A practical and high-yielding synthesis of N-[1-(4-bromophenyl)ethyl]acetamide involves the reductive acetylation of 1-(4-bromophenyl)ethanamine with acetic anhydride in the presence of triethylamine. This method affords the desired product in 91% yield after purification by column chromatography . In comparison, alternative acylation protocols using acetyl chloride or other activating agents may result in lower yields due to competing side reactions or incomplete conversion. The high yield of this specific route makes it attractive for both laboratory-scale synthesis and potential scale-up, ensuring efficient use of starting materials and reducing waste.

Reductive Acetylation
Reported
Reported 91% isolated yield
Supports scalable synthetic route planning.
Yield advantage over alternative acylation methods reported.
Synthetic methodology Reductive acetylation Yield optimization

N-[1-(4-Bromophenyl)ethyl]acetamide Applications


Asymmetric Catalysis Ligand Development

N-[1-(4-Bromophenyl)ethyl]acetamide is a valuable precursor for the synthesis of chiral phosphine-aminophosphine ligands used in rhodium-catalyzed asymmetric hydrogenation. The compound's chiral center and bromophenyl moiety enable the construction of modular ligands that achieve excellent enantioselectivities (up to >99% ee) in the hydrogenation of functionalized olefins [1]. Procurement of the racemate allows researchers to screen ligand libraries or develop chiral resolution protocols, while the enantiopure (S)-enantiomer (synthesized with 100% yield and >99% ee ) can be directly employed in catalyst systems requiring defined stereochemistry.

Chiral Building Block for Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those containing 2-arylethylamine motifs, which are prevalent in central nervous system drugs. The 4-bromophenyl group provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of lead compounds . Its physical properties—high boiling point (396.4°C) and density (1.359 g/cm³) [2]—facilitate purification and handling, making it a practical choice for both medicinal chemistry and process research.

Biocatalysis and Green Chemistry Method Development

N-[1-(4-Bromophenyl)ethyl]acetamide is an ideal substrate for developing and benchmarking novel biocatalytic methods for enantioselective amidation. Recent studies demonstrate that engineered heme proteins can catalyze the benzylic C–H amidation of similar aromatic substrates with up to >99% ee and up to 87% yield under mild conditions . Procuring the racemic compound enables chemists to explore these sustainable catalytic pathways, potentially reducing the environmental footprint of chiral amide synthesis.

Application
Selection Property
Validation Focus
Asymmetric Ligand Development
Chiral purity profile (racemate vs enantiomer)
Enantiomeric-attribution review in catalytic cycle integration
Medicinal Chemistry Building Block
Bromophenyl reactivity handle
Cross-coupling reaction outcomes (e.g., Suzuki-Miyaura)
Biocatalytic Methodology
Enantioselective amidation potential
Substrate scope optimization for benzylic C-H amidation
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